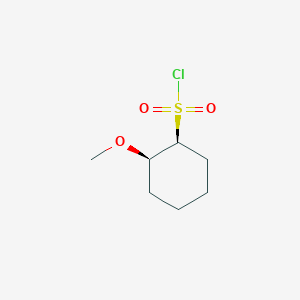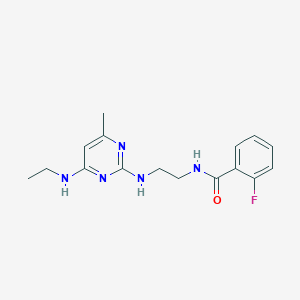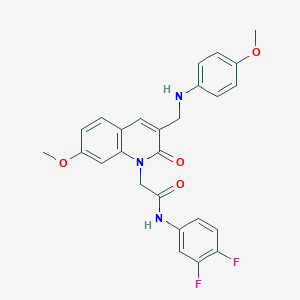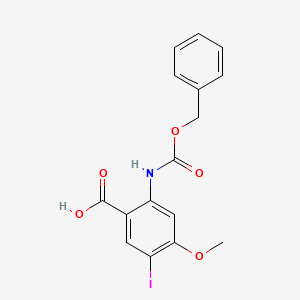
(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 212.7 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13ClO3S/c1-11-6-4-2-3-5-7 (6)12 (8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 . This code provides a detailed description of the molecule’s structure. Tools like MolView can be used to visualize the 3D structure of the molecule.Applications De Recherche Scientifique
Asymmetric Synthesis and Catalysis
One significant application of (1S,2R)-2-methoxycyclohexane-1-sulfonyl chloride in scientific research is its role as a chiral controller in asymmetric synthesis. Sarakinos and Corey (1999) demonstrated the use of enantiomerically pure hydroxy sulfones derived from 1,2-epoxycyclohexane, which includes this compound, in Diels-Alder reactions and alkylation reactions. These reactions exhibit high dienophile face selectivity, allowing for the efficient synthesis of chiral esters. The study highlights the compound's utility in synthesizing chiral molecules, crucial for pharmaceuticals and materials science (Sarakinos & Corey, 1999).
Fluorescence Derivatization Reagent
In analytical chemistry, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related derivative, has been employed as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC). Yoshida, Moriyama, and Taniguchi (1992) explored its reactivity, demonstrating its potential in separating and detecting alcohols with enhanced sensitivity, showcasing the broader applicability of this compound derivatives in analytical methodologies (Yoshida, Moriyama, & Taniguchi, 1992).
Polymer Synthesis
The compound has also found use in polymer science. For instance, the polymerization of 1-methoxy-1-ethynylcyclohexane by various transition metal catalysts, as studied by Liaw and Tsai (1997), opens up possibilities for the creation of novel polymers with specific properties, including amorphous structures and thermal stability. This research points toward the role of this compound derivatives in developing new materials with potential applications in industry and technology (Liaw & Tsai, 1997).
Photophysical Studies
In organic photochemistry, derivatives of this compound have been explored for their photophysical behavior. Catalán and Valle's (1993) study on 1'-hydroxy-2'-acetonaphthone, for instance, provides insights into the photostability mechanisms of intramolecular hydrogen bond systems. Such studies are crucial for understanding the fundamental processes in photochemistry and photophysics, with implications for designing light-sensitive materials and understanding molecular behavior under light exposure (Catalán & Valle, 1993).
Proton Exchange Membranes
Furthermore, derivatives of this compound have been applied in the development of proton exchange membranes for fuel cell applications. Kim, Robertson, and Guiver (2008) synthesized comb-shaped poly(arylene ether sulfone)s using a sulfonated side-chain grafting unit derived from the compound. These polymers exhibited high proton conductivity, demonstrating the compound's potential utility in energy-related applications (Kim, Robertson, & Guiver, 2008).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride involves the conversion of (1S,2R)-2-Methoxycyclohexanol to the corresponding sulfonyl chloride derivative.", "Starting Materials": [ "(1S,2R)-2-Methoxycyclohexanol", "Thionyl chloride", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Anhydrous magnesium sulfate" ], "Reaction": [ "To a solution of (1S,2R)-2-Methoxycyclohexanol (1.0 g, 6.5 mmol) in dry diethyl ether (20 mL) at 0°C, thionyl chloride (1.5 mL, 20.7 mmol) was added dropwise over 10 min.", "The reaction mixture was stirred at 0°C for 1 h and then allowed to warm to room temperature.", "The solvent was removed under reduced pressure and the residue was dissolved in dry methanol (10 mL).", "The solution was cooled to 0°C and sodium bicarbonate (1.0 g, 12.0 mmol) was added in small portions.", "The mixture was stirred at 0°C for 30 min and then allowed to warm to room temperature.", "The precipitated sodium chloride was removed by filtration and the filtrate was concentrated under reduced pressure.", "The residue was dissolved in diethyl ether (20 mL) and washed with water (10 mL).", "The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure.", "The resulting product was purified by column chromatography to afford (1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride as a colorless oil (yield: 80%)." ] } | |
Numéro CAS |
1807939-40-7 |
Formule moléculaire |
C7H13ClO3S |
Poids moléculaire |
212.70 g/mol |
Nom IUPAC |
(1R,2S)-2-methoxycyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
Clé InChI |
SZSTYCAMYADOFB-NKWVEPMBSA-N |
SMILES isomérique |
CO[C@H]1CCCC[C@H]1S(=O)(=O)Cl |
SMILES |
COC1CCCCC1S(=O)(=O)Cl |
SMILES canonique |
COC1CCCCC1S(=O)(=O)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid](/img/structure/B2750819.png)
![2-[1-(Methoxymethyl)cyclopropyl]acetic acid](/img/structure/B2750820.png)

![N-[2-(4-Piperidin-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2750822.png)

![1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2750826.png)
![N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine](/img/structure/B2750828.png)
![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2750829.png)
![1,3-Thiazol-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2750831.png)

![3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2750836.png)

![N,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2750840.png)
